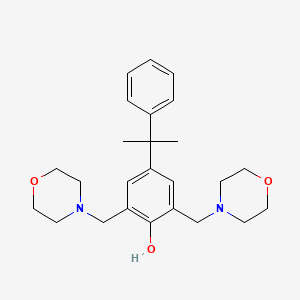
2,6-Bis(morpholinomethyl)-4-(2-phenylpropan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Bis(morpholinomethyl)-4-(2-phenylpropan-2-yl)phenol, commonly known as BPP, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. BPP is a phenol derivative that has a unique structure, making it an interesting candidate for scientific research.
Scientific Research Applications
Natural Sources and Bioactivities of Phenolic Compounds Phenolic compounds, including bisphenol analogs, are produced by a variety of organisms and have been investigated for their natural sources and bioactivities. These compounds are often major components of volatile or essential oils and exhibit potent toxicity against a range of organisms. The study of these compounds helps in understanding their roles in the ecosystem and their potential applications in biotechnology and medicine (Fuqiang Zhao et al., 2020).
Environmental Fate and Effects of Bisphenol Analogs Research on bisphenol A (BPA) and its analogs has extensively covered their environmental fate, effects, and exposures. Studies have shown that BPA analogs share similar environmental behaviors with BPA, including moderate solubility, potential for sediment adsorption, and low volatility. Understanding the environmental fate of these compounds is crucial for assessing their impact on ecosystems and human health (C. Staples et al., 1998).
Health Impacts of Bisphenol Analogs A significant body of research has focused on the health impacts of BPA and its analogs, especially concerning their hormonal and obesogenic effects. These studies suggest that exposure to BPA analogs may impact human health, particularly in relation to obesity and reproductive disorders. Such research underscores the importance of monitoring and regulating the use of bisphenol analogs in consumer products to mitigate potential health risks (Natalia Andújar et al., 2019).
Substitution of Bisphenol A The substitution of bisphenol A with alternative substances has been explored due to concerns about BPA's reproductive toxicity and endocrine-disrupting properties. However, the carcinogenic, mutagenic, reproductive toxicity, and endocrine disruption potential of many BPA alternatives remain under-investigated, highlighting the need for comprehensive assessments to ensure the safety of these substitutes (Shalenie P. den Braver-Sewradj et al., 2020).
properties
IUPAC Name |
2,6-bis(morpholin-4-ylmethyl)-4-(2-phenylpropan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3/c1-25(2,22-6-4-3-5-7-22)23-16-20(18-26-8-12-29-13-9-26)24(28)21(17-23)19-27-10-14-30-15-11-27/h3-7,16-17,28H,8-15,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYZNZSRCSQTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)CN3CCOCC3)O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


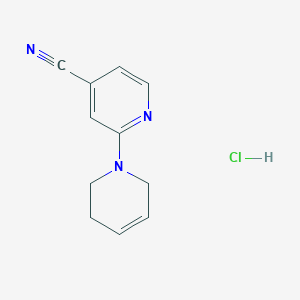
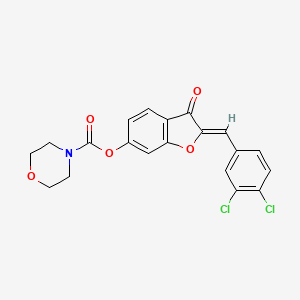
![3,4-dimethoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2919801.png)
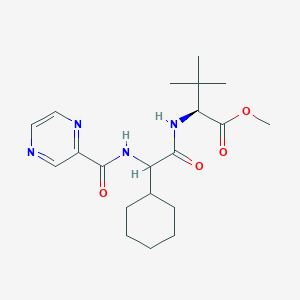
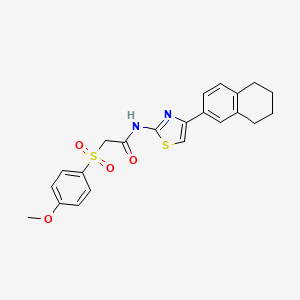
![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2919806.png)
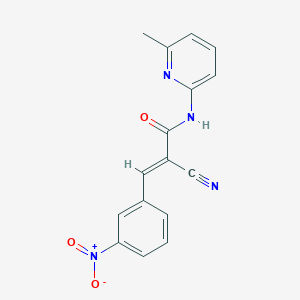
![N-(3-(7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2919812.png)
![N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2919815.png)
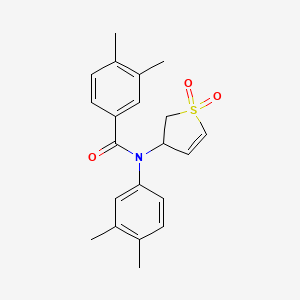

![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylbut-2-ynamide](/img/structure/B2919818.png)
![6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2919819.png)